molecular formula C16H12N4O3 B4391737 N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide

N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide

Cat. No. B4391737
M. Wt: 308.29 g/mol
InChI Key: CRHKVIPKGOHMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide, also known as NPPB, is a chemical compound that belongs to the class of pyrazoles. This compound has gained significant attention in scientific research due to its diverse applications in various fields.

Mechanism of Action

N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide exerts its effects by blocking ion channels and transporters. It binds to the channels and transporters and prevents the flow of ions or molecules across the membrane. N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to block the CFTR channel by binding to the intracellular side of the channel and preventing the opening of the channel. It also blocks the CaCC channel by binding to the extracellular side of the channel and preventing the influx of chloride ions. N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to block the OAT transporter by binding to the substrate-binding site and preventing the transport of organic anions.
Biochemical and Physiological Effects:
N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have diverse biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, such as breast cancer cells, by inducing cell cycle arrest and apoptosis. N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has also been shown to reduce the secretion of pro-inflammatory cytokines, such as interleukin-6 (IL-6), in macrophages. N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to reduce the contraction of smooth muscle cells in the airway and the gastrointestinal tract, making it a potential therapeutic agent for asthma and irritable bowel syndrome.

Advantages and Limitations for Lab Experiments

N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has several advantages for lab experiments. It is a potent and specific blocker of ion channels and transporters, making it a valuable tool for studying their function. N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide is also stable and easy to handle, making it suitable for long-term experiments. However, N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide can also exhibit non-specific effects at high concentrations, which can complicate data interpretation.

Future Directions

There are several future directions for the study of N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, asthma, and irritable bowel syndrome. Another direction is to explore its effects on other ion channels and transporters, such as the voltage-gated potassium channel (Kv) and the glucose transporter (GLUT). N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide can also be used as a template for the development of new compounds with improved properties, such as higher solubility and specificity.

Scientific Research Applications

N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has been extensively studied for its diverse applications in scientific research. It has been used as a tool to investigate the function of ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) channel, the calcium-activated chloride channel (CaCC), and the transient receptor potential (TRP) channel. N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has also been used to study the function of transporters, such as the organic anion transporter (OAT) and the multidrug resistance-associated protein (MRP).

properties

IUPAC Name

N-(4-nitrophenyl)-4-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3/c21-16(18-13-4-8-15(9-5-13)20(22)23)12-2-6-14(7-3-12)19-11-1-10-17-19/h1-11H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHKVIPKGOHMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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